Methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-3-carboxylate
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Overview
Description
Methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-3-carboxylate: is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by its fused pyridine rings and a carboxylate ester functional group. It has garnered interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the Heck reaction, where an aminopyridine derivative reacts with a suitable alkene in the presence of a palladium catalyst, such as palladium acetate, and a phosphine ligand . The reaction is carried out in a solvent like cumene at elevated temperatures (around 150°C) to yield the desired naphthyridine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthyridines, naphthyridine oxides, and reduced naphthyridine derivatives. These products can exhibit different biological and chemical properties, making them valuable for further research .
Scientific Research Applications
Methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer, anti-viral, and anti-bacterial agent.
Biological Research: It is used as a tool compound to study the mechanisms of action of naphthyridine-based drugs and their interactions with biological macromolecules.
Industrial Applications: The compound and its derivatives are explored for their use in the synthesis of advanced materials and as intermediates in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exhibiting anti-cancer or anti-viral activities .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylate
- 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate
Uniqueness
Methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-3-carboxylate is unique due to its specific substitution pattern and the presence of the carboxylate ester group at the 3-position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
methyl 5,6,7,8-tetrahydro-1,5-naphthyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-14-10(13)7-5-9-8(12-6-7)3-2-4-11-9/h5-6,11H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPYUSJLIDLTTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(CCCN2)N=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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